1-Amino-2-methylcyclopentane-1-carbonitrile

説明

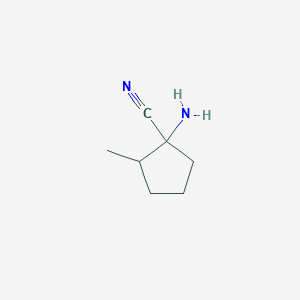

1-Amino-2-methylcyclopentane-1-carbonitrile is a cyclopentane-based aminocarbonitrile derivative characterized by a nitrile group at position 1, an amino group at position 1, and a methyl substituent at position 2.

Cyclopentane carbonitriles are valued for their conformational rigidity and electronic properties, which influence their interactions in catalytic processes and drug design.

特性

IUPAC Name |

1-amino-2-methylcyclopentane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2/c1-6-3-2-4-7(6,9)5-8/h6H,2-4,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKOXJCKXFYXHQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC1(C#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-2-methylcyclopentane-1-carbonitrile can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable nitrile and an amine, the compound can be synthesized via a cyclization reaction facilitated by a catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in a usable form.

化学反応の分析

4. 科学研究への応用

1-アミノ-2-メチルシクロペンタン-1-カルボニトリルは、科学研究でいくつかの応用があります。

化学: これは、さまざまな有機化合物の合成における中間体として使用されます。

生物学: この化合物は、生化学経路や酵素相互作用の研究に使用することができます。

産業: これは、農薬、染料、その他の工業化学品の製造に使用されます。

科学的研究の応用

1-Amino-2-methylcyclopentane-1-carbonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound can be utilized in the study of biochemical pathways and enzyme interactions.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

作用機序

1-アミノ-2-メチルシクロペンタン-1-カルボニトリルの作用機序には、特定の分子標的との相互作用が含まれます。アミノ基とニトリル基は、さまざまな化学反応に関与し、生化学経路と分子相互作用に影響を与えます。正確な経路と標的は、化合物が使用される特定のアプリケーションとコンテキストによって異なります。

類似化合物との比較

2-Amino-1-cyclopentene-1-carbonitrile

- Structure: Contains a cyclopentene ring (unsaturated) with a nitrile and amino group at positions 1 and 2, respectively.

- Molecular Formula : C₆H₈N₂; Molecular Weight : 108.14 g/mol .

- Applications : Used as a key intermediate in organic synthesis, pharmaceuticals (e.g., antiviral agents), and agrochemicals .

- Key Differences: The unsaturated ring in 2-amino-1-cyclopentene-1-carbonitrile increases reactivity in Diels-Alder or hydrogenation reactions compared to the saturated 1-amino-2-methylcyclopentane-1-carbonitrile. The absence of a methyl group reduces steric hindrance, enhancing solubility in polar solvents .

1-(4-Aminophenyl)cyclopentanecarbonitrile

- Structure: Features a cyclopentane ring with a nitrile group at position 1 and a 4-aminophenyl substituent.

- Molecular Formula : C₁₂H₁₄N₂; Molecular Weight : 186.26 g/mol .

- Physical Properties : Higher molecular weight and aromaticity likely result in elevated melting points (e.g., analogs like 1-(2-bromo-6-chlorophenyl)cyclopentanecarbonitrile are solid at room temperature) .

- Applications : Explored in drug discovery for its aromatic pharmacophore, which improves binding affinity in receptor-targeted therapies .

- Key Differences: The phenyl group introduces π-π stacking interactions and hydrophobicity, contrasting with the aliphatic methyl group in this compound. This difference impacts bioavailability and metabolic stability .

1-Amino-1-cyclopentanecarboxylic Acid

- Structure: Cyclopentane ring with amino and carboxylic acid groups at position 1.

- Molecular Formula: C₆H₁₁NO₂; Molecular Weight: 129.15 g/mol .

- Physical Properties : High melting point (320–322°C, decomposition) due to zwitterionic character and hydrogen bonding .

- Applications : Used in peptide mimetics and enzyme inhibitors.

- Key Differences : The carboxylic acid group replaces the nitrile, drastically altering polarity and reactivity (e.g., participation in amide bond formation vs. nitrile’s electrophilic character) .

Research Implications

The methyl substituent in this compound likely confers unique steric and electronic properties, distinguishing it from unsaturated or aromatic analogs.

生物活性

1-Amino-2-methylcyclopentane-1-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C6H12N2

- Molecular Weight : 112.17 g/mol

- CAS Number : 2059931-86-9

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound has potential antimicrobial effects, making it a candidate for further investigation in the development of antimicrobial agents.

- Anticancer Potential : Preliminary studies suggest that it may possess anticancer properties, although detailed mechanisms and efficacy are still under investigation.

The biological activity of this compound is believed to be mediated through its interaction with specific biological targets, potentially involving:

- Enzyme Inhibition : The compound may inhibit the activity of certain enzymes involved in disease pathways, which could explain its antimicrobial and anticancer effects.

- Receptor Modulation : It may interact with various receptors in the body, influencing signaling pathways that regulate cell growth and apoptosis.

Antimicrobial Activity

A study focused on the synthesis and evaluation of various carbonitriles, including this compound, demonstrated significant antimicrobial activity against several bacterial strains. The compound was effective in inhibiting the growth of both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum potential .

Anticancer Studies

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. Results indicated that the compound induced apoptosis in specific cancer cells, suggesting a possible mechanism for its anticancer activity. Further research is required to elucidate the precise pathways involved .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with related compounds is useful:

| Compound | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| This compound | Yes | Yes | Broad-spectrum activity; further studies needed |

| 2-Amino-3-methylbutyronitrile | Moderate | Limited | Less effective than 1-amino variant |

| Cyclopentyl Carbonitriles | Variable | Emerging | Some derivatives show promise in preliminary studies |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。